molecular formula C16H20N+ B11599706 2,2-Diethyl-2,3-dihydro-1H-benzo[f]isoindolium

2,2-Diethyl-2,3-dihydro-1H-benzo[f]isoindolium

Cat. No.: B11599706
M. Wt: 226.34 g/mol
InChI Key: PMUZJWBDJCWXOM-UHFFFAOYSA-N
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Description

2,2-DIETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a fused benzene and imidazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-DIETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

2,2-DIETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.

    Medicine: It serves as a lead compound for the development of new drugs, particularly in the treatment of infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-DIETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,2-DIETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM can be compared with other benzimidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Omeprazole: A proton pump inhibitor used in the treatment of ulcers.

    Thiabendazole: An antihelmintic agent.

The uniqueness of 2,2-DIETHYL-1H,2H,3H-BENZO[F]ISOINDOL-2-IUM lies in its specific structure and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C16H20N+

Molecular Weight

226.34 g/mol

IUPAC Name

2,2-diethyl-1,3-dihydrobenzo[f]isoindol-2-ium

InChI

InChI=1S/C16H20N/c1-3-17(4-2)11-15-9-13-7-5-6-8-14(13)10-16(15)12-17/h5-10H,3-4,11-12H2,1-2H3/q+1

InChI Key

PMUZJWBDJCWXOM-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CC2=CC3=CC=CC=C3C=C2C1)CC

Origin of Product

United States

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